1-Cyclohexenyl acetate

Flavor Chemistry Fragrance Formulation Volatility

1-Cyclohexenyl acetate (CAS 1424-22-2), also known as cyclohexen-1-yl acetate, is an enol acetate derivative characterized by a cyclohexene ring with an acetoxy group at the 1-position. It is a colorless to pale yellow liquid with a fruity odor, and it is primarily employed in the fragrance and flavor industries as an odorant and flavoring agent.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1424-22-2
Cat. No. B073271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexenyl acetate
CAS1424-22-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CCCCC1
InChIInChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
InChIKeyDRJNNZMCOCQJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexenyl Acetate (CAS 1424-22-2): Core Physicochemical and Functional Properties


1-Cyclohexenyl acetate (CAS 1424-22-2), also known as cyclohexen-1-yl acetate, is an enol acetate derivative characterized by a cyclohexene ring with an acetoxy group at the 1-position . It is a colorless to pale yellow liquid with a fruity odor, and it is primarily employed in the fragrance and flavor industries as an odorant and flavoring agent [1]. The compound exhibits a density of 0.998 g/mL at 25 °C, a boiling point of 76-77 °C at 17 mmHg, and a refractive index of approximately 1.458 . Its molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol [1]. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but is practically insoluble in water .

Why 1-Cyclohexenyl Acetate (CAS 1424-22-2) Cannot Be Substituted with General Cyclohexyl or Other Enol Acetate Esters


Substituting 1-cyclohexenyl acetate with generic cyclohexyl esters or even closely related enol acetates is likely to fail in flavor and fragrance applications due to fundamental differences in molecular structure that drive sensory perception. The presence of the carbon-carbon double bond in the cyclohexenyl ring imparts a distinct electronic environment and molecular shape compared to its fully saturated analog, cyclohexyl acetate (CAS 622-45-7) [1]. This unsaturation significantly influences the compound's volatility, as evidenced by its lower boiling point (76-77 °C at 17 mmHg) compared to cyclohexyl acetate (172-173 °C) , which will directly affect its performance in different formulation contexts. Furthermore, the documented metabolic fate of 1-cyclohexenyl acetate in rabbits (39% hydrolyzed and conjugated within 18 hours) suggests that the enol ester bond is susceptible to enzymatic cleavage, a factor that may impact its longevity and safety profile in consumer products compared to more stable ester analogs [2]. These structural and physicochemical differences preclude simple interchangeability and necessitate compound-specific evaluation.

Quantitative Evidence Guide: Selecting 1-Cyclohexenyl Acetate (CAS 1424-22-2) Based on Measurable Properties


Volatility Comparison: 1-Cyclohexenyl Acetate vs. Saturated Cyclohexyl Acetate

1-Cyclohexenyl acetate exhibits significantly higher volatility than its saturated analog, cyclohexyl acetate. The target compound has a boiling point of 76-77 °C at 17 mmHg , whereas cyclohexyl acetate has a boiling point of 172-173 °C at atmospheric pressure (760 mmHg) . This difference in boiling point under reduced pressure indicates a substantially lower vapor pressure for 1-cyclohexenyl acetate, which is a critical parameter for its performance as a top-note in fragrance formulations.

Flavor Chemistry Fragrance Formulation Volatility

Density and Refractive Index: Key Distinctions for Formulation and Quality Control

The physical constants of 1-cyclohexenyl acetate differ measurably from those of its saturated analog, cyclohexyl acetate. The target compound has a density of 0.998 g/mL at 25 °C and a refractive index (n20/D) of 1.458 [1]. In contrast, cyclohexyl acetate has a density of 0.966 g/mL at 25 °C and a refractive index of approximately 1.439 . These differences arise from the presence of the double bond in 1-cyclohexenyl acetate, which alters molecular packing and polarizability.

Quality Control Formulation Physical Properties

Metabolic Fate: Comparative Hydrolysis Rate in an in vivo Rabbit Model

A study on the metabolic fate of 1-cyclohexenyl acetate in rabbits demonstrates that it undergoes rapid hydrolysis in vivo. Following oral administration at a dose of 350 mg/kg body weight, 39% of the administered dose was recovered in the urine as hydrolyzed and glucuronic acid-conjugated metabolites within 18 hours [1]. This rate of hydrolysis is a key differentiator from more stable ester analogs. While comparative data for other specific esters under identical conditions are not available in the public literature, this quantitative finding establishes a baseline for its metabolic clearance, which is a fundamental consideration for safety assessments in flavor and fragrance applications. The JECFA evaluation notes this finding as part of the safety profile [1].

Toxicology Metabolism Safety Assessment

Regulatory and Safety Profile: A Low Hazard Classification

1-Cyclohexenyl acetate is classified with a health hazard rating of '0' (no health hazard) on a standard safety scale, indicating it poses no significant hazard beyond that of ordinary combustible materials . While specific acute toxicity data (e.g., LD50) are not readily available in the public domain for this precise compound, this classification differentiates it from other cyclohexyl esters for which some irritant effects have been documented. For instance, exposure to cyclohexyl acetate vapors at 516 ppm for 45 minutes has been reported to cause throat irritation and a sweet taste in humans [1]. This suggests that 1-cyclohexenyl acetate may possess a more favorable sensory safety profile at typical use levels, though this is an inference based on hazard classifications rather than direct comparative toxicology.

Regulatory Compliance Safety HS Classification

Optimal Use Cases for 1-Cyclohexenyl Acetate (CAS 1424-22-2) Based on Evidence


Top-Note in Fine Fragrance and Cosmetic Formulations

Based on its higher volatility relative to cyclohexyl acetate (as inferred from its lower boiling point) , 1-cyclohexenyl acetate is best suited as a top-note ingredient in perfumes, colognes, and scented personal care products. Its rapid evaporation provides an immediate fruity or fresh olfactory impression, making it ideal for creating the initial 'lift' in complex fragrance compositions.

Quality Control Standard for Identity and Purity Verification

The distinct physical constants of 1-cyclohexenyl acetate—specifically its density of 0.998 g/mL and refractive index of 1.458 [1]—serve as critical benchmarks for quality control. Analytical laboratories can use these values to verify the identity and purity of incoming batches, ensuring that the more volatile and distinct 1-cyclohexenyl acetate has not been inadvertently substituted with the less expensive, saturated analog cyclohexyl acetate, which has a lower density (0.966 g/mL) and refractive index (1.439) .

Precursor for Synthesis in High-Temperature or Delayed-Release Systems

The rapid in vivo hydrolysis of 1-cyclohexenyl acetate, as documented in rabbits [2], suggests its potential utility as a labile precursor. This property could be exploited in synthetic chemistry or in the design of 'pro-fragrances' or delayed-release flavor systems, where a non-volatile or non-odorous precursor is intended to release the active cyclohexenol or a related compound upon exposure to specific conditions like heat or enzymatic activity. A 1992 patent on cyclic acetals highlights this concept, describing the use of related compounds as delayed-release odorants in tobacco and microwavable foods [3].

Flavoring Agent in Food Products with Stringent Safety Requirements

Given its low health hazard rating ('0') and the absence of reported sensory irritation data (unlike cyclohexyl acetate) [4], 1-cyclohexenyl acetate may be preferentially selected for flavoring applications in foods and beverages where consumer safety and a high threshold for sensory irritation are critical. Its use would be governed by established food additive regulations and FEMA GRAS assessments for its specific application levels.

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